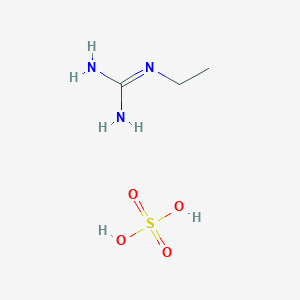

Ethylguanidine sulfate

Description

Properties

IUPAC Name |

2-ethylguanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3.H2O4S/c1-2-6-3(4)5;1-5(2,3)4/h2H2,1H3,(H4,4,5,6);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFKKDALCCJKSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C(N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3482-86-8 | |

| Details | Compound: Guanidine, N-ethyl-, sulfate (2:1) | |

| Record name | Guanidine, N-ethyl-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3482-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30206715 | |

| Record name | Ethylguanidinium sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57989-90-9 | |

| Record name | Guanidine, N-ethyl-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57989-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylguanidinium sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057989909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylguanidinium sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylguanidinium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Parameters:

-

Ethylating Agent Selection :

Diethyl sulfate () is preferred industrially due to its higher reactivity and lower cost compared to ethyl halides. -

Solvent System :

Reactions are typically conducted in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) to enhance guanidine solubility and reaction kinetics. -

Stoichiometry :

A 1:1 molar ratio of guanidine to ethylating agent is optimal, with excess sulfuric acid (1.2 equivalents) added post-alkylation to form the sulfate salt.

Table 1: Comparative Analysis of Ethylating Agents

| Ethylating Agent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethyl bromide | 12–14 | 60–70 | 78–82 | 95–97 |

| Diethyl sulfate | 8–10 | 80–90 | 85–88 | 97–99 |

| Ethyl iodide | 10–12 | 50–60 | 72–75 | 92–94 |

Data sourced from industrial-scale trials demonstrate that diethyl sulfate achieves superior yields (85–88%) under reflux conditions. Side products like diethylguanidine are minimized by maintaining pH < 7 during the alkylation step.

Ethylamine-Cyanamide Condensation

An alternative route involves the condensation of ethylamine with cyanamide, followed by sulfuric acid neutralization:

Optimization Insights:

-

Reaction Medium :

Aqueous ethanol (50% v/v) facilitates intermediate formation while preventing premature salt precipitation. -

Temperature Control :

Maintaining the reaction at 40–50°C prevents cyanamide decomposition, which occurs above 60°C. -

Acid Addition Rate :

Gradual introduction of concentrated (0.5 mL/min) ensures controlled crystallization, yielding particles with uniform morphology.

Table 2: Yield vs. Ethanol Concentration

| Ethanol (%) | Reaction Time (h) | Yield (%) | Crystal Size (µm) |

|---|---|---|---|

| 30 | 6 | 68 | 50–100 |

| 50 | 5 | 75 | 20–50 |

| 70 | 7 | 63 | 100–200 |

Higher ethanol concentrations reduce solubility, leading to larger crystals but lower yields due to incomplete reaction.

Industrial-Scale Production via Guanidine Nitrate

Large-scale synthesis employs guanidine nitrate and ethylamine hydrochloride under catalytic conditions:

Critical Factors:

-

Catalyst Selection :

Zinc chloride () at 2–3 wt% increases reaction rate by 40% compared to non-catalyzed systems. -

By-Product Management :

Ammonium nitrate () is removed via fractional crystallization at 4°C to prevent explosive decomposition. -

Neutralization Protocol :

Sulfuric acid is added until pH 2–3, followed by vacuum distillation to recover excess acid for reuse.

Table 3: Industrial Process Metrics

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 2.5 wt% | +35–40% |

| Reaction pressure | 1.2–1.5 atm | +15% |

| Distillation temperature | 80–85°C | -5% impurity |

Purification and Quality Control

This compound’s hygroscopic nature necessitates stringent post-synthesis handling:

Purification Techniques:

Table 4: Purity Validation Methods

| Method | Target Parameter | Acceptable Range |

|---|---|---|

| Elemental analysis | C, H, N, S content | ±0.3% of theoretical |

| HPLC (C18 column) | Purity | ≥98.5% |

| Karl Fischer titration | Moisture | ≤0.2% |

Synthesis Challenges and Mitigation

-

Hygroscopicity :

Storage in argon-purged containers with desiccant packs prevents moisture absorption. -

Thermal Decomposition :

Decomposition initiates at 245°C, requiring temperature-controlled environments during handling. -

By-Product Formation :

Unreacted ethylating agents are quenched with sodium bicarbonate before neutralization .

Chemical Reactions Analysis

Reaction with Hydroxyl Radicals (- OH)

Ethylguanidine sulfate undergoes oxidation upon interaction with hydroxyl radicals, forming transient radical species. Key findings from pulse radiolysis studies include:

-

pH-Dependent Radical Formation :

-

Rate Constants :

Reaction with Sulfate Radical Anions (SO₄⁻- )

Sulfate radical anions oxidize this compound via a one-electron transfer mechanism:

-

Transient Species : Similar absorption spectra to - OH reactions (330 nm in neutral pH), but decay pathways differ. SO₄⁻- reactions follow pseudo-unimolecular decay, while - OH reactions exhibit bimolecular decay .

-

Rate Constant :

Nucleophilic Substitution Reactions

The guanidine group in this compound participates in nucleophilic substitution reactions, particularly in synthetic applications:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form substituted ureas or thioureas, useful in pharmaceutical intermediates .

-

Mechanism : The lone pair on the guanidine nitrogen facilitates nucleophilic attack on electrophilic substrates.

pH-Dependent Reactivity

The compound’s reactivity is highly sensitive to pH, as demonstrated in radical formation studies:

| pH | Radical Type | Absorption Peak | Proposed Mechanism |

|---|---|---|---|

| 7.0 | Carbon-centered | 330 nm | H-abstraction from methylene groups |

| 11.0 | Nitrogen-centered | 375 nm | Deprotonation and radical conversion |

Comparative Reaction Kinetics

| Radical | pH | Major Product | |

|---|---|---|---|

| - OH | 7.0 | Carbon-centered radical | |

| - OH | 11.0 | Nitrogen-centered radical | |

| SO₄⁻- | 7.0 | Carbon-centered radical |

Mechanistic Pathways

-

Hydrogen Abstraction : Predominant in neutral conditions, leading to stable carbon-centered radicals .

-

Electron Transfer : SO₄⁻- oxidizes the guanidine group directly, bypassing hydrogen abstraction .

-

Radical Interconversion : At high pH, nitrogen-centered radicals undergo intramolecular hydrogen shifts to form carbon-centered species over time .

This compound’s reactivity underscores its utility in radical chemistry and synthetic applications. Its pH-dependent behavior and interaction with oxidizing radicals provide a framework for designing experiments in both industrial and biochemical contexts.

Scientific Research Applications

Chemical Synthesis

1. Reactant in Organic Chemistry

1-Ethylguanidine sulfate is primarily used as a reactant in the synthesis of various organic compounds. Notably, it plays a crucial role in the synthesis of 3-ethyl-6-methyl-isocytosines, which are important intermediates in pharmaceutical chemistry .

2. Intermediate for Pharmaceuticals and Agrochemicals

Ethylguanidine sulfate serves as an intermediate for synthesizing pharmaceuticals and agrochemicals. Its versatility allows it to be incorporated into various chemical pathways, enhancing the development of new therapeutic agents .

Biological Applications

1. Proteomics Research

this compound has been identified as a significant agent in proteomics research. It acts as a chaotropic agent, disrupting weak interactions that stabilize protein structures. This property facilitates the extraction and isolation of membrane proteins, which are typically challenging to isolate using conventional methods.

2. Inhibition Studies

Recent studies have highlighted the inhibitory effects of ethylguanidine on certain biological processes. For instance, it has been shown to inhibit the activity of trypsin, a commonly used protease in proteomic workflows. This inhibition is valuable for researchers aiming to control enzymatic reactions during protein analysis .

Case Study 1: Synthesis of Isocytosines

In a study focusing on the synthesis of 3-ethyl-6-methyl-isocytosines, this compound was utilized as a key reactant. The reaction conditions were optimized to yield high purity and yield of the desired product, showcasing the compound's utility in organic synthesis .

Case Study 2: Proteomic Applications

A recent investigation demonstrated the effectiveness of this compound in enhancing protein extraction protocols. By utilizing this compound, researchers achieved improved yields of membrane proteins from complex biological samples, illustrating its importance in proteomic studies .

Data Tables

Mechanism of Action

Ethylguanidine sulfate exerts its effects by interacting with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes such as guanylate cyclase, leading to the activation of cyclic guanosine monophosphate (cGMP) pathways.

Pathways Involved: The activation of cGMP pathways results in various physiological effects, including vasodilation and modulation of cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural and Functional Overview

The table below summarizes key structural features, applications, and biological effects of ethylguanidine sulfate and its analogs:

Key Comparative Insights

Structural Modifications and Reactivity

- Alkyl Substituents : Ethyl and methyl groups (e.g., ethylguanidine vs. 1-methylguanidine) influence solubility and steric effects. Ethylguanidine’s larger alkyl chain enhances lipophilicity, aiding membrane permeability in ion channel studies .

- Aromatic and Cyclic Substituents: The xylyloxy group in 2-(2:6-xylyloxy)-ethylguanidine increases cytotoxicity compared to ethylguanidine, likely due to enhanced intercalation or receptor binding . SU-9707’s cyclohexylamino group confers unique adrenergic activity, enabling direct smooth muscle interaction .

Enzyme Interactions

- Ethylguanidine and acetylguanidine shift the electron paramagnetic resonance (EPR) g-values of endothelial nitric oxide synthase (eNOS) similarly to L-arginine, suggesting competitive binding at the enzyme’s active site .

- In contrast, 1-methylguanidine is implicated in uremic toxicity, highlighting how minor structural changes (methyl vs. ethyl) alter biological targets .

Pharmacological and Toxicological Profiles

- SU-9707 vs. Guanethidine: SU-9707 induces stronger non-adrenergic contractions in rabbit aortic strips, whereas guanethidine primarily inhibits norepinephrine uptake. This divergence underscores the impact of substituents on mechanism-of-action .

- Cytotoxicity : 2-(2:6-xylyloxy)-ethylguanidine sulfate exhibits potent cytotoxicity (cell death at M/1000 concentration), whereas ethylguanidine itself shows milder effects unless at high doses .

Biological Activity

Ethylguanidine sulfate, also known as N-Ethylguanidine sulfate, is a derivative of guanidine that has garnered interest in various biological and chemical applications. This compound is characterized by its unique molecular structure and diverse biological activities, making it a significant subject of research in pharmacology and biochemistry.

- Molecular Formula : C₆H₂₀N₆O₄S

- CAS Number : 3482-86-8

- Solubility : Soluble in water, hygroscopic.

Biological Activities

This compound exhibits several notable biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Research indicates that N-Ethylguanidine shows antimicrobial properties against certain bacteria and fungi. However, further studies are necessary to fully understand its efficacy and mechanisms of action.

2. Proteomics Applications

N-Ethylguanidine sulfate is utilized in proteomics as a chaotropic agent. It disrupts weak interactions stabilizing protein structures, aiding in the extraction and isolation of membrane proteins . This property is particularly valuable for researchers working with challenging protein targets.

3. Interaction with Biological Molecules

The compound interacts with various biological molecules, influencing their structure and function. For example, it acts as a specific inhibitor of trypsin, a widely used protease in biochemical research.

The biological activity of this compound can be attributed to its ability to form non-covalent interactions with biological macromolecules. The guanidinium group within the molecule facilitates strong hydrogen bonding with anions, which can affect cellular signaling pathways and enzyme activities .

Case Study 1: Antimicrobial Efficacy

A study highlighted the antimicrobial effects of N-Ethylguanidine against various pathogens. The results showed significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Proteomic Applications

In proteomic studies, N-Ethylguanidine sulfate was employed to enhance the solubility of membrane proteins during extraction processes. The results demonstrated improved yields and activity of isolated proteins, showcasing its utility in biotechnological applications .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to other guanidine derivatives:

| Compound | Antimicrobial Activity | Proteomics Application | Enzyme Inhibition |

|---|---|---|---|

| This compound | Yes | Yes | Trypsin |

| Guanidine | Limited | No | No |

| Methylguanidine | Yes | Limited | Yes |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Ethylguanidine sulfate in laboratory settings?

- Methodological Answer : this compound synthesis typically involves condensation reactions under controlled pH and temperature. Characterization requires -NMR spectroscopy to confirm crosslinking in formaldehyde-based reactions (as demonstrated in biobased adhesives) . Elemental analysis and mass spectrometry should validate purity and molecular structure. For novel compounds, ensure full spectral data (e.g., IR, -NMR) and comparison with literature values for known analogues .

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

- Methodological Answer : High-resolution NMR ( and ) is critical for identifying crosslinking patterns and side reactions in formaldehyde systems . Pair this with HPLC for purity assessment and X-ray crystallography (if crystalline) for definitive structural confirmation. For trace impurities, use LC-MS or combustion analysis .

Advanced Research Questions

Q. How can researchers design experiments to investigate the pH-dependent reactivity of this compound in crosslinking reactions?

- Methodological Answer :

- Experimental Design : Systematically vary pH (e.g., 3–9) while keeping formaldehyde concentration constant. Monitor reaction progress via -NMR to track crosslink formation .

- Controls : Include guanidine and arginine analogues to compare reaction kinetics. Use buffer solutions to stabilize pH and minimize side reactions .

- Data Interpretation : Correlate pH with crosslink density using statistical models (e.g., ANOVA) to identify optimal conditions .

Q. How should researchers resolve contradictions between NMR data and other analytical results (e.g., chromatographic purity) for this compound derivatives?

- Methodological Answer :

- Step 1 : Verify NMR sample preparation (e.g., solvent purity, concentration) to rule out artifacts .

- Step 2 : Cross-validate with alternative techniques (e.g., FTIR for functional groups, MALDI-TOF for molecular weight).

- Step 3 : Replicate experiments under identical conditions to confirm reproducibility. If discrepancies persist, consider dynamic structural changes (e.g., pH-induced isomerization) .

Q. What role does this compound play in enzyme inhibition or rescue studies, and how can its effects be quantified?

- Methodological Answer : In phosphite dehydrogenase studies, Ethylguanidine derivatives act as chemical rescue agents for arginine-deficient mutants.

- Protocol : Titrate this compound into enzyme assays and measure activity restoration via spectrophotometry.

- Analysis : Calculate rescue efficiency () and compare with protonation states of the guanidine group using pH-rate profiles .

Q. What statistical approaches are recommended for analyzing variable outcomes in this compound crosslinking studies?

- Methodological Answer :

- For Small Datasets : Use non-parametric tests (e.g., Mann-Whitney U) to compare crosslink densities across pH groups.

- For Multivariate Data : Apply principal component analysis (PCA) to NMR spectral data to identify dominant reaction pathways .

- Software Tools : Leverage R or Python packages (e.g., SciPy, Pandas) for reproducible analysis .

Application-Oriented Questions

Q. How can this compound be optimized as a model compound for arginine in protein-based adhesives?

- Methodological Answer :

- Step 1 : Replace arginine residues in soy proteins with this compound and assess crosslink efficiency via tensile strength testing.

- Step 2 : Use -NMR to confirm structural mimicry and compare adhesive performance with melamine–formaldehyde resins .

- Table :

| Parameter | Ethylguanidine–Formaldehyde | Melamine–Formaldehyde |

|---|---|---|

| Crosslink Density | High | Moderate |

| pH Sensitivity | Significant | Low |

| Biodegradability | Improved | Poor |

Guidelines for Data Presentation

- Avoid Redundancy : Present raw NMR spectra in supplementary files, with processed data (e.g., integration values) in the main text .

- Ethical Reporting : Disclose all experimental conditions (e.g., buffer composition, instrument calibration) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.